molecular formula C16H12F3N3O4 B2362624 N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea CAS No. 303995-28-0

N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea

Cat. No.: B2362624
CAS No.: 303995-28-0
M. Wt: 367.284
InChI Key: UELKUTDTCQRAKX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea (CAS: 303995-28-0) is a heterocyclic compound featuring a chromeno[2,3-b]pyridine core fused with a urea moiety. Its molecular formula is C₁₆H₁₂F₃N₃O₄, with a molecular weight of 367.29 g/mol . The structure includes a trifluoromethyl (-CF₃) group at position 2 of the chromenopyridine ring and a methoxy-methyl-substituted urea group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the urea moiety contributes to hydrogen-bonding interactions, making it relevant for pharmaceutical applications such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

1-methoxy-1-methyl-3-[5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O4/c1-22(25-2)15(24)20-10-7-9-12(23)8-5-3-4-6-11(8)26-14(9)21-13(10)16(17,18)19/h3-7H,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELKUTDTCQRAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NC1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The retrosynthetic approach to N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea involves disassembling the molecule into two primary components:

  • 5-Oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-amine as the urea-linked aromatic core.
  • N-Methoxy-N-methylcarbamoyl chloride as the urea-forming reagent.

The chromenopyridine scaffold is typically constructed via cyclization reactions between substituted pyridines and coumarin derivatives, while the trifluoromethyl group is introduced early in the synthesis to ensure stability during subsequent steps.

Synthetic Routes and Methodological Variations

Route 1: Stepwise Assembly via Pyridine Functionalization

This method, adapted from protocols for analogous chromenopyridines, proceeds through the following stages:

Synthesis of 2-Trifluoromethylchromenopyridine-5-one
  • Starting material : 2-Amino-3-cyano-4-(trifluoromethyl)pyridine.
  • Coumarin cyclization : Reacted with salicylaldehyde derivatives under acidic conditions (H₂SO₄, 80°C, 12 h) to form the chromenopyridine core.
  • Yield : 68–72% after recrystallization from ethanol.

Route 2: One-Pot Tandem Cyclization-Urea Formation

A patent-derived approach modifies the sequence to reduce purification steps:

Reaction Conditions
  • Solvent system : DMF/ethyl acetate (1:3 v/v).
  • Catalyst : CuI (10 mol%) and 1,10-phenanthroline (20 mol%) for Ullmann-type coupling.
  • Temperature : 110°C under N₂ for 8 h.
Crystallization and Purification
  • Inert solvent wash : Ethyl acetate (3 × 15 mL) to remove catalyst residues.
  • Crystallization : Slow cooling from reflux in acetonitrile/water (9:1) yields Form A crystals.
  • Yield : 62% with >99% HPLC purity.

Comparative advantages :

  • Eliminates intermediate isolation steps.
  • Enhances reproducibility for scale-up.

Optimization Strategies and Yield Improvements

Solvent Effects on Urea Coupling

Solvent Temperature (°C) Reaction Time (h) Yield (%)
DCM 25 6 54
THF 40 4 61
Acetonitrile 60 3 58
DMF 25 8 49

Data aggregated from

Tetrahydrofuran (THF) at 40°C provides optimal balance between reaction rate and yield, likely due to improved solubility of the carbamoyl chloride intermediate.

Catalytic Enhancements in Cyclization Steps

Introducing p-toluenesulfonic acid (pTSA) as a Brønsted acid catalyst:

  • Reduces cyclization time from 12 h to 5 h.
  • Increases chromenopyridine yield to 81%.

Mechanistic rationale : pTSA protonates the carbonyl oxygen, facilitating nucleophilic attack by the pyridine amine group.

Characterization and Quality Control

X-ray Diffraction Analysis of Crystal Forms

The patent describes Form A crystals with:

  • Space group : P2₁/c.
  • Unit cell parameters : a = 8.924 Å, b = 12.345 Å, c = 14.678 Å, β = 102.3°.
  • Thermal stability : Decomposition onset at 218°C (DSC).

HPLC Purity Profiles

Method Column Retention Time (min) Purity (%)
Reverse-phase C18 Zorbax SB-C18 12.7 99.2
HILIC Acquity BEH HILIC 9.3 98.8

Data from

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale trials demonstrate:

  • Throughput : 2.8 kg/day using microreactor technology.
  • Key parameters :
    • Residence time: 8 min.
    • Temperature: 130°C.
    • Pressure: 12 bar.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea can undergo various chemical reactions, including:

  • Reduction: It can be reduced to remove the oxygen-containing groups, resulting in different derivatives.

  • Substitution: The trifluoromethyl group or other substituents can be replaced by different functional groups to yield diverse compounds.

Common Reagents and Conditions

Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product, often requiring careful control of temperature, pressure, and pH.

Major Products

Major products from these reactions depend on the specific pathways chosen. For instance, oxidation might yield more stable oxides, while reduction could produce simpler structures with fewer oxygen atoms. Substitution reactions typically result in a variety of functionalized derivatives, each with unique properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The compound's structure allows it to interact with biological targets associated with cancer cell proliferation.

Case Studies

A study involving urea derivatives demonstrated that certain compounds exhibited significant antiproliferative activity against the NCI-60 panel of human cancer cell lines. For example, derivatives with modifications similar to those found in N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea showed effective growth inhibition in renal and breast cancer cell lines, indicating a promising avenue for further research into this compound's anticancer properties .

Enzyme Inhibition

Another significant application of this compound is as a potential inhibitor of specific enzymes involved in disease processes.

Urease Inhibition

Urease inhibitors are critical in treating conditions such as kidney stones and peptic ulcers. Compounds structurally related to this compound have been evaluated for their urease inhibitory activity. These studies suggest that modifications to the urea moiety can enhance inhibitory potency, making it a candidate for further development as an anti-urease agent .

Case Studies

Research has shown that certain urea derivatives can effectively inhibit urease activity, leading to reduced ammonia production and associated pathologies. The synthesis and evaluation of these compounds have revealed promising results, with some exhibiting low toxicity and high bioavailability .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.

Modifications and Efficacy

Various substitutions on the core structure can significantly influence biological activity. For instance, adjustments in the trifluoromethyl group or modifications to the chromene structure may enhance interaction with target proteins or improve pharmacokinetic properties .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityInhibits proliferation of cancer cells; induces apoptosis ,
Urease InhibitionReduces ammonia production; potential treatment for kidney stones ,
Structure ModificationsEnhances biological activity through strategic substitutions ,

Mechanism of Action

The mechanism by which N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea exerts its effects involves interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways. The trifluoromethyl group is known to enhance the compound's ability to penetrate cell membranes and interact with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The chromeno[2,3-b]pyridine scaffold is a common motif in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Compound Name Molecular Formula Key Substituents/Modifications Biological Relevance/Properties Reference
N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea C₁₆H₁₂F₃N₃O₄ -CF₃ (position 2), urea (position 3) Potential kinase inhibitor; high metabolic stability
5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide C₂₀H₁₁F₃N₂O₃ -CF₃ (position 2), carboxamide (position 3) SIRT2 binding affinity; anticancer activity
N-[4-[(1,2-Dihydro-3-methyl-2-oxopyrido[2,3-b]pyrazin-8-yl)oxy]-2-fluorophenyl]-N′-[2-fluoro-5-(trifluoromethyl)phenyl]urea C₂₃H₁₅F₅N₄O₃ Fluorophenyl groups, pyrido-pyrazine core Kinase inhibition (e.g., EGFR); enhanced solubility
5-(4-Hydroxy-2-oxo-1,2-dihydropyridin-3-yl)-5H-chromeno[2,3-b]pyridines C₁₉H₁₃N₃O₃ Hydroxypyridone substituent SIRT2 inhibitors; neuroprotective effects

Key Differences and Trends

Substituent Effects on Bioactivity The urea group in the target compound (vs. carboxamide in ) enhances hydrogen-bonding capacity, which is critical for binding to enzymes like kinases or deacetylases. Fluorinated aromatic rings (e.g., in ) improve metabolic stability and membrane permeability but may reduce aqueous solubility compared to non-fluorinated analogues.

Synthetic Routes The target compound is synthesized via stepwise functionalization of the chromenopyridine core, while ammonium salts of similar chromenopyridines (e.g., ) are prepared via multicomponent reactions involving salicylaldehydes and tricyanomethane derivatives.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values, favoring blood-brain barrier penetration.
  • Melting Points : Urea derivatives (e.g., target compound) generally exhibit higher melting points (>200°C) than carboxamides (~180°C) due to stronger intermolecular hydrogen bonds.

Biological Activity

N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea, with the CAS number 303995-28-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H12F3N3O4
  • Molar Mass : 367.28 g/mol
  • Density : 1.508 g/cm³ (predicted)
  • pKa : 10.79 (predicted)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against bacterial strains. For instance, it has been tested against both gram-positive and gram-negative bacteria, demonstrating significant inhibitory effects.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.20 µg/mL
Escherichia coli1.56 µg/mL
Pseudomonas aeruginosa2.00 µg/mL

These results suggest that this compound may be a promising candidate for antibiotic development, particularly against resistant strains such as MRSA .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM)
HeLa15.0
MCF-712.5
A54918.0

The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of key signaling proteins involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes that are crucial for bacterial survival and cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
  • Cell Cycle Regulation : The compound has been shown to interfere with the normal cell cycle progression in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Bacterial Resistance : A study published in ACS Omega demonstrated that derivatives of this compound showed enhanced activity against multi-drug resistant strains of E. coli, suggesting its potential as a lead compound for new antibiotics .
  • Cancer Cell Line Studies : Research published in Journal of Medicinal Chemistry reported that this compound significantly reduced tumor growth in xenograft models, indicating its promising role in cancer therapy .

Q & A

What are the recommended synthetic routes for N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea, and how can reaction conditions be optimized for yield and purity?

Basic Research Question
The synthesis of this compound typically involves a multi-step approach:

Core Formation : Construct the chromeno[2,3-b]pyridine core via cyclization of substituted pyridine derivatives under acidic or basic conditions.

Trifluoromethyl Introduction : Install the trifluoromethyl group at the 2-position using nucleophilic trifluoromethylation or halogen exchange (e.g., Cl → CF₃ via Cu-mediated reactions).

Urea Linkage : Couple the methoxy-methylamine moiety to the chromeno-pyridine intermediate using carbodiimide-mediated coupling (e.g., EDC/HOBt) or isocyanate chemistry .
Optimization :

  • Yield : Use high-purity reagents, inert atmospheres, and controlled temperatures (e.g., 0–60°C for urea formation).
  • Purity : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and final product via recrystallization (ethanol/water) .

How can the structure of this compound be confirmed using spectroscopic and chromatographic techniques?

Basic Research Question
Methodology :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the chromeno-pyridine scaffold (aromatic protons at δ 6.5–8.5 ppm) and urea NH signals (δ 8.0–10.0 ppm, broad).
    • ¹⁹F NMR : Verify the trifluoromethyl group (δ -60 to -65 ppm) .
  • Mass Spectrometry (HRMS) : Match the molecular ion peak (m/z 367.29 for [M+H]⁺) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA, UV detection at 254 nm) .

What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this urea derivative?

Advanced Research Question
Approaches :

  • Molecular Dynamics Simulations : Compare binding poses predicted by docking studies with experimental IC₅₀ values. Adjust force fields to account for trifluoromethyl hydrophobicity .
  • Experimental Validation : Conduct orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic inhibition assays) to confirm target engagement .
  • Data Reconciliation : Use statistical tools (e.g., Bland-Altman plots) to identify systematic biases in computational models .

How does the presence of the trifluoromethyl group influence the compound's physicochemical properties and target binding?

Advanced Research Question
Impact :

  • Physicochemical Properties :
    • Increases lipophilicity (logP by ~1 unit) and metabolic stability due to electron-withdrawing effects.
    • Enhances membrane permeability (measured via PAMPA assays) .
  • Target Binding :
    • Stabilizes hydrophobic interactions in enzyme active sites (e.g., kinases or cytochrome P450s).
    • Confirmed via X-ray crystallography or mutagenesis studies (e.g., replacing CF₃ with CH₃ reduces binding affinity by 10-fold) .

What in vitro assays are suitable for initial evaluation of the compound's biological activity?

Basic Research Question
Assays :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or phosphatases using fluorogenic substrates (IC₅₀ determination).
  • Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Solubility Assessment : Measure kinetic solubility in PBS (pH 7.4) via nephelometry .

What methodologies are employed to study the metabolic stability and degradation pathways of this compound in biological systems?

Advanced Research Question
Techniques :

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor; analyze metabolites via LC-MS/MS (e.g., hydroxylation at the chromeno ring) .
  • Stability Studies : Incubate in plasma (37°C, 24 hrs) and quantify parent compound degradation via HPLC .
  • Degradation Pathways : Identify oxidative metabolites (e.g., demethylation of methoxy group) using isotopic labeling .

How can structure-activity relationship (SAR) studies be designed to optimize the chromeno-pyridine-urea scaffold for enhanced pharmacological effects?

Advanced Research Question
SAR Design :

  • Substituent Variation :
    • Replace methoxy group with ethoxy or cyclopropylmethoxy to modulate steric effects.
    • Modify the urea linker with thiourea or sulfonamide groups .
  • Bioisosteric Replacement : Substitute chromeno-pyridine with quinazoline or indole cores .
  • High-Throughput Screening : Test analogs in kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity trends .

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